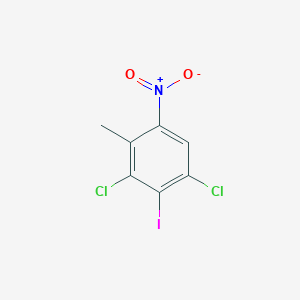
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C₇H₄Cl₂INO₂ It is a derivative of benzene, characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene typically involves multiple steps, including halogenation, nitration, and iodination of a benzene derivative. One common method involves the following steps:
Halogenation: Chlorination of a methyl-substituted benzene derivative to introduce chlorine atoms at the 1 and 3 positions.
Nitration: Nitration of the chlorinated compound to introduce a nitro group at the 5 position.
Iodination: Iodination of the nitrated compound to introduce an iodine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, iodine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different halogen atoms or functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-2-methyl-5-nitrobenzene
- 1,3-Dichloro-2-iodo-5-nitrobenzene
- 1,3-Dibromo-2-iodo-4-methyl-5-nitrobenzene
Uniqueness
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the nitro and methyl groups, allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Propriétés
Formule moléculaire |
C7H4Cl2INO2 |
|---|---|
Poids moléculaire |
331.92 g/mol |
Nom IUPAC |
1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3 |
Clé InChI |
OAUDPZGZOZNUIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


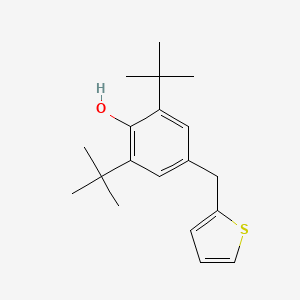
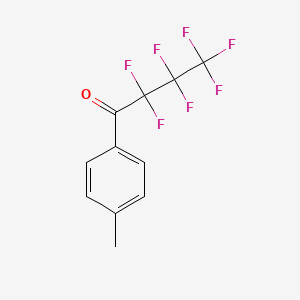
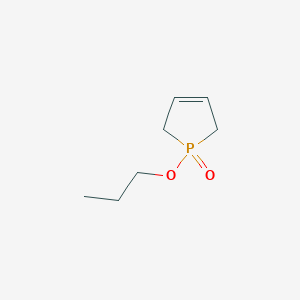
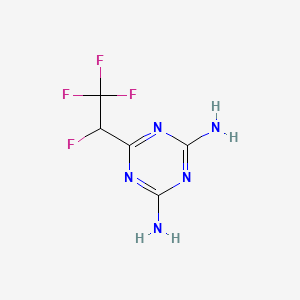

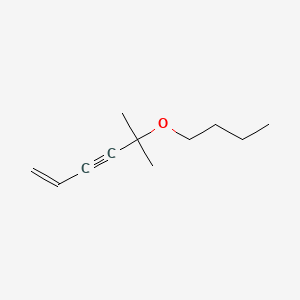

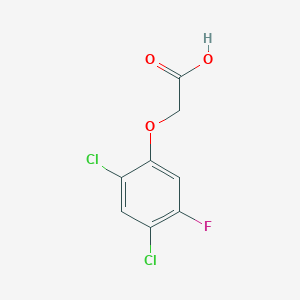

![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)




